Ptd-dbm

Wnt signaling protein-protein interaction CXXC5

PTD-DBM (CAS: 1609454-11-6) is a synthetic bifunctional peptide comprising a Protein Transduction Domain (PTD) covalently linked to a Dishevelled-Binding Motif (DBM). It functions as a competitive inhibitor of the CXXC5-Dvl protein-protein interaction, thereby preventing CXXC5-mediated negative regulation of the canonical Wnt/β-catenin signaling pathway.

Molecular Formula C124H225N61O28S2
Molecular Weight 3082.6 g/mol
Cat. No. B15542419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePtd-dbm
Molecular FormulaC124H225N61O28S2
Molecular Weight3082.6 g/mol
Structural Identifiers
InChIInChI=1S/C124H225N61O28S2/c1-4-65(2)93(113(211)182-85(62-214)111(209)179-72(27-8-11-41-125)105(203)181-83(54-67-24-6-5-7-25-67)109(207)178-81(38-23-53-160-124(148)149)104(202)171-73(28-9-12-42-126)106(204)183-86(63-215)114(212)213)184-108(206)82(39-40-87(129)187)180-110(208)84(55-68-56-150-64-166-68)168-92(192)61-165-112(210)94(66(3)186)185-107(205)74(29-10-13-43-127)172-97(195)71(31-16-46-153-117(134)135)167-91(191)60-163-89(189)58-161-88(188)57-162-90(190)59-164-96(194)70(30-15-45-152-116(132)133)170-99(197)76(33-18-48-155-119(138)139)174-101(199)78(35-20-50-157-121(142)143)176-103(201)80(37-22-52-159-123(146)147)177-102(200)79(36-21-51-158-122(144)145)175-100(198)77(34-19-49-156-120(140)141)173-98(196)75(32-17-47-154-118(136)137)169-95(193)69(128)26-14-44-151-115(130)131/h5-7,24-25,56,64-66,69-86,93-94,186,214-215H,4,8-23,26-55,57-63,125-128H2,1-3H3,(H2,129,187)(H,150,166)(H,161,188)(H,162,190)(H,163,189)(H,164,194)(H,165,210)(H,167,191)(H,168,192)(H,169,193)(H,170,197)(H,171,202)(H,172,195)(H,173,196)(H,174,199)(H,175,198)(H,176,201)(H,177,200)(H,178,207)(H,179,209)(H,180,208)(H,181,203)(H,182,211)(H,183,204)(H,184,206)(H,185,205)(H,212,213)(H4,130,131,151)(H4,132,133,152)(H4,134,135,153)(H4,136,137,154)(H4,138,139,155)(H4,140,141,156)(H4,142,143,157)(H4,144,145,158)(H4,146,147,159)(H4,148,149,160)/t65-,66+,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,93-,94-/m0/s1
InChIKeyIMXABKONEGYGRF-QAMUXZJLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PTD-DBM Peptide: A Competitor Peptide for Wnt/β-Catenin Pathway Activation in Regenerative Biology Research


PTD-DBM (CAS: 1609454-11-6) is a synthetic bifunctional peptide comprising a Protein Transduction Domain (PTD) covalently linked to a Dishevelled-Binding Motif (DBM). It functions as a competitive inhibitor of the CXXC5-Dvl protein-protein interaction, thereby preventing CXXC5-mediated negative regulation of the canonical Wnt/β-catenin signaling pathway [1]. The molecule has a molecular weight of 3082.6 g/mol with molecular formula C124H225N61O28S2, and is typically supplied at ≥95% purity for research applications . Unlike small-molecule Wnt activators that target downstream components such as GSK3β, PTD-DBM operates at the receptor-proximal level of the pathway by directly interfering with the Dishevelled binding function of CXXC5, a zinc-finger protein identified as a negative feedback regulator of Wnt signaling in cutaneous tissues [1].

Why Generic Wnt/β-Catenin Activators Cannot Substitute for PTD-DBM in CXXC5-Mediated Pathway Research


Generic substitution of Wnt/β-catenin pathway activators fails specifically in experimental contexts where CXXC5-mediated negative regulation is the rate-limiting factor. Small-molecule GSK3β inhibitors such as valproic acid (VPA) or lithium chloride activate the pathway downstream of the β-catenin destruction complex, bypassing receptor-level regulation entirely [1]. In contrast, PTD-DBM operates at the Dishevelled (Dvl) level by competitively displacing CXXC5 from its Dvl-binding site, thereby restoring physiological Wnt ligand responsiveness at the membrane-proximal signaling node [2]. Furthermore, other Wnt-activating peptides lack the specific DBM sequence required for CXXC5-Dvl interference, while alternative CPP-conjugated molecules do not provide the same targeted protein-protein interaction disruption mechanism [1]. This mechanistic divergence results in quantitatively and qualitatively distinct downstream expression profiles for β-catenin, α-SMA, and type I collagen, as demonstrated in comparative analyses below [2].

PTD-DBM Quantitative Differentiation Evidence: Comparative Data for Scientific Procurement Decisions


CXXC5-Dvl Binding Interference: PTD-DBM Demonstrates Direct Competitive Displacement Mechanism Absent in GSK3β Inhibitors

PTD-DBM directly blocks the CXXC5-Dvl protein-protein interaction through competitive binding, a mechanism not shared by alternative Wnt pathway activators such as valproic acid (VPA), which acts as a GSK3β inhibitor downstream of the β-catenin destruction complex [1]. In co-immunoprecipitation assays using HEK293T cells transfected with Myc-Dvl1 and Flag-CXXC5, PTD-DBM at 10 μM reduced the CXXC5-Dvl binding signal to near-background levels comparable to the DBM peptide alone, whereas the PTD control peptide showed no interference [1]. This receptor-proximal mechanism restores physiological Wnt ligand responsiveness rather than forcing constitutive downstream activation, resulting in pathway modulation that preserves endogenous regulatory control [2].

Wnt signaling protein-protein interaction CXXC5 regenerative biology

Synergistic Wnt/β-Catenin Activation: PTD-DBM Plus VPA Combination Outperforms Either Agent Alone in Collagen I Induction

In cutaneous wound healing models using C3H mice, the combination of PTD-DBM (100 μM) with valproic acid (VPA, 500 mM) produced synergistic enhancement of collagen I expression compared to either agent administered individually [1]. Immunohistochemical analysis of wounded skin at day 8 post-wounding revealed markedly higher collagen I staining intensity in the PTD-DBM + VPA co-treatment group than in the PTD-DBM alone or VPA alone groups, with the combination also accelerating macroscopic wound closure rates [1]. This synergy is mechanistically attributed to the dual targeting of distinct pathway nodes: PTD-DBM relieves CXXC5-mediated suppression at the Dvl level, while VPA inhibits GSK3β to stabilize β-catenin, producing complementary rather than redundant pathway activation [2].

wound healing collagen synthesis drug synergy regenerative medicine

PTD-DBM vs. Minoxidil: Mechanistically Distinct Wnt Activation Underlying Hair Follicle Regeneration

PTD-DBM operates through a mechanistically distinct pathway compared to minoxidil, the FDA-approved standard-of-care topical agent for androgenetic alopecia. Minoxidil functions primarily as a vasodilator via potassium channel opening and does not directly target the Wnt/β-catenin pathway or the CXXC5-Dvl interaction [1]. In contrast, PTD-DBM specifically interferes with CXXC5-Dvl binding, thereby restoring Wnt/β-catenin signaling that is suppressed by DHT-induced CXXC5 upregulation in dermal papilla cells [2]. Studies demonstrate that Cxxc5 knockout mice are resistant to PGD2-mediated hair loss, and treatment with PTD-DBM restores hair growth in wild-type mice subjected to DHT-induced alopecia models by reactivating β-catenin, ALP, and PCNA expression in hair follicle dermal papilla cells [2]. This mechanistic divergence means PTD-DBM addresses the molecular etiology of androgenetic alopecia at the level of CXXC5-mediated Wnt suppression, whereas minoxidil provides symptomatic vasodilatory support without correcting the underlying pathway disruption [1].

androgenetic alopecia hair follicle neogenesis Wnt/β-catenin CXXC5

Cell-Penetrating Capability: PTD Domain Enables Intracellular Delivery of DBM Payload Without Additional Transfection Reagents

The PTD (Protein Transduction Domain) component of PTD-DBM confers intrinsic cell-penetrating capability, enabling the DBM payload to access the intracellular compartment where CXXC5-Dvl interactions occur, without requiring electroporation, lipofection, or other auxiliary delivery methods [1]. This structural feature differentiates PTD-DBM from the isolated DBM peptide sequence, which lacks autonomous membrane translocation capacity and therefore cannot reach its intracellular Dishevelled target when applied extracellularly in vitro or topically in vivo [1]. The PTD sequence (derived from HIV-1 Tat protein transduction domain or similar CPP motifs) facilitates uptake across plasma membranes through macropinocytosis and/or direct translocation mechanisms, as validated by fluorescence-tagged PTD-DBM cellular uptake studies [2]. The absence of the PTD domain in alternative CXXC5-targeting approaches (e.g., naked DBM peptide, genetic knockdown, or small-molecule inhibitors) renders those alternatives impractical for topical or extracellular application in intact tissue models [1].

cell-penetrating peptide intracellular delivery protein transduction domain peptide therapeutics

Validated Research Applications for PTD-DBM Based on Quantitative Comparative Evidence


CXXC5-Dvl Protein-Protein Interaction Studies in Wnt Signaling

PTD-DBM is optimally suited for investigations requiring direct competitive disruption of the CXXC5-Dvl binding interface. The compound reduces CXXC5-Dvl co-immunoprecipitation signals to near-background levels at 10 μM in transfected HEK293T cells, while the PTD control peptide shows no interference, confirming target-specific engagement [1]. This application is particularly valuable for dissecting the role of CXXC5 as a negative feedback regulator in Wnt-responsive tissues including dermal papilla, keratinocytes, and fibroblasts, where alternative Wnt activators (VPA, LiCl, Wnt3a) act at distinct pathway nodes and cannot replicate this receptor-proximal intervention [1].

Synergistic Wnt/β-Catenin Activation in Regenerative Wound Healing Models

For cutaneous wound healing studies requiring maximal Wnt/β-catenin pathway activation, the PTD-DBM (100 μM) plus VPA (500 mM) combination provides a validated synergistic positive control. This dual-agent protocol enhances collagen I expression and accelerates wound closure in C3H mouse dorsal excision models (1.5 cm diameter wounds, 8-11 day treatment duration) compared to either agent administered individually [2]. Investigators should note that PTD-DBM monotherapy produces moderate but measurable Wnt activation; the combination protocol is recommended for studies where near-maximal pathway stimulation is required as a benchmark for comparing novel regenerative interventions [2].

DHT-Induced Androgenetic Alopecia Models Requiring CXXC5-Mediated Wnt Restoration

PTD-DBM is specifically indicated for androgenetic alopecia research models where CXXC5 upregulation by DHT is the primary pathogenic mechanism. In Cxxc5 knockout mice, PGD2-mediated hair loss is prevented, and PTD-DBM treatment restores hair growth in wild-type mice subjected to DHT-induced alopecia by reactivating β-catenin, ALP, and PCNA in hair follicle dermal papilla cells (HFDPCs) [3]. Standard-of-care comparators such as minoxidil operate via potassium channel opening and vasodilation rather than direct Wnt pathway intervention, making PTD-DBM the appropriate tool for studies interrogating the molecular etiology of CXXC5-dependent hair follicle miniaturization [3].

Extracellular Peptide Application Studies Eliminating Transfection Reagent Requirements

PTD-DBM is the preferred CXXC5-targeting tool for experimental protocols involving extracellular or topical peptide application, as its PTD domain confers intrinsic membrane translocation capability absent in the naked DBM peptide sequence [2]. This feature is critical for in vivo topical application studies (e.g., murine dorsal skin wound models, hair follicle regeneration assays) and for in vitro experiments where transfection reagents would introduce confounding cytotoxicity, alter cellular physiology, or interfere with downstream assays. The PTD domain enables functional intracellular delivery of the DBM payload without auxiliary delivery methods, reducing experimental variables and enabling direct comparison across in vitro and in vivo experimental platforms [1].

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